molecular formula C17H24ClNO3 B13773232 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride CAS No. 96401-78-4

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride

Cat. No.: B13773232
CAS No.: 96401-78-4
M. Wt: 325.8 g/mol
InChI Key: ONGMPOLRDUFVRQ-UHFFFAOYSA-N
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Description

The compound 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride (molecular formula: C₁₆H₂₁NO₃·HCl) is a benzoxepin derivative featuring a 1-benzoxepin-5(2H)-one core substituted with methyl groups at positions 7 and 8, a morpholinomethyl group at position 4, and a hydrochloride salt (). The hydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical applications .

Properties

CAS No.

96401-78-4

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

7,8-dimethyl-4-(morpholin-4-ium-4-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C17H23NO3.ClH/c1-12-9-15-16(10-13(12)2)21-6-3-14(17(15)19)11-18-4-7-20-8-5-18;/h9-10,14H,3-8,11H2,1-2H3;1H

InChI Key

ONGMPOLRDUFVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s structure. Common synthetic routes may include:

    Cyclization reactions: to form the benzoxepin ring.

    Alkylation reactions: to introduce the dimethyl groups.

    Aminomethylation reactions: to attach the morpholinomethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Functional Groups Predicted CCS (Ų, [M+H]+) Reference
Target Compound: 3,4-Dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride 7,8-dimethyl; morpholinomethyl C₁₆H₂₁NO₃·HCl Morpholine, dihydrobenzoxepin, HCl salt Not reported
Analog 1: 3,4-Dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride 7,8-dimethyl; piperidinomethyl C₁₆H₂₁NO₂·HCl Piperidine, dihydrobenzoxepin, HCl salt 171.9
Analog 2: 3,4-Dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride 7-methyl; piperidinomethyl C₁₅H₁₉NO₂·HCl Piperidine, dihydrobenzoxepin, HCl salt 167.7
Analog 3: 4-Amino-9-fluoro-3,4-dihydro-, hydrochloride 4-amino; 9-fluoro C₁₀H₁₁ClFNO₂ Fluoro, amino, dihydrobenzoxepin, HCl salt Not reported
Key Observations:

Morpholine vs. Piperidine Substituents: The target compound’s morpholinomethyl group introduces an oxygen atom into the substituent, increasing polarity compared to the piperidinomethyl group in Analogs 1 and 2 . This difference may enhance aqueous solubility and alter receptor-binding interactions. The collision cross-section (CCS) of Analog 1 ([M+H]+: 171.9 Ų) is higher than that of Analog 2 ([M+H]+: 167.7 Ų), likely due to the additional methyl group at position 8 increasing molecular bulk .

Amino and Fluoro Substitutions: Analog 3 features a 9-fluoro and 4-amino group, which may confer distinct electronic effects.

Pharmacological Implications

  • Morpholine vs. Piperidine : Morpholine’s oxygen atom may improve solubility and reduce off-target interactions compared to piperidine, which is more lipophilic. This could make the target compound more suitable for central nervous system (CNS) applications where blood-brain barrier penetration is critical .
  • Methyl Groups : The 7,8-dimethyl substitution in the target compound may reduce oxidative metabolism compared to Analog 2, extending half-life .
  • Fluoro and Amino Modifications: Analog 3’s fluorine could enhance bioavailability and binding affinity, while the amino group might enable salt formation or covalent interactions with biological targets .

Biological Activity

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity through various studies, highlighting its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound belongs to the benzoxepin family, characterized by a benzene ring fused to an oxepin moiety. The presence of substituents such as morpholinomethyl and dimethyl groups significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxepin compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of synthesized benzoxepins were evaluated for their growth-inhibitory effects on HCT116 cells. The most potent compound in this series had a GI50 value of 1.5 nM, indicating strong antiproliferative activity comparable to known anticancer agents like isoCA-4 and CA-4 .

Table 1: Cytotoxicity of Selected Benzoxepin Derivatives

CompoundGI50 (nM)Cell Line
6b1.5HCT116
6d170HCT116
6g250HCT116
25a20HCT116

The introduction of functional groups on the C9 position significantly affects the cytotoxicity of these compounds. For example, the hydroxyl group (OH) enhances activity, while the amino group (NH2) appears to reduce it .

The mechanism by which these compounds exert their effects includes the induction of apoptosis in cancer cells. Studies showed that treatment with compound 6b led to a dose-dependent increase in caspase-3 and -7 activities in HCT116 and H1299 cells, confirming its role in promoting apoptotic pathways .

Other Biological Activities

Beyond anticancer properties, benzoxepin derivatives have shown promise in various other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain benzoxepins have demonstrated anti-inflammatory effects in preclinical models.
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties, suggesting a broader therapeutic application.

Case Studies

A notable study evaluated the efficacy of a specific benzoxepin derivative in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .

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